molecular formula C20H15ClN2OS B2568523 1-(4-Chlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478042-79-4

1-(4-Chlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2568523
CAS No.: 478042-79-4
M. Wt: 366.86
InChI Key: AYJYUQHIQBZBSC-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a synthetic pyridine derivative characterized by a dihydropyridine core substituted with a 4-chlorobenzyl group at position 1, a methylsulfanyl group at position 4, a phenyl group at position 6, and a cyano group at position 2. The compound’s molecular formula is C₂₁H₁₆ClN₂OS, with a molecular weight of 366.87 g/mol (CAS 478042-93-2) . Its structure combines electron-withdrawing (chlorobenzyl, cyano) and lipophilic (methylsulfanyl, phenyl) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c1-25-19-11-18(15-5-3-2-4-6-15)23(20(24)17(19)12-22)13-14-7-9-16(21)10-8-14/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJYUQHIQBZBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Variations Molecular Weight (g/mol) CAS Number Key Inferences
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Benzyl group (no Cl) at position 1 366.87 478042-93-2 Reduced electron-withdrawing effect compared to 4-chlorobenzyl; may alter reactivity.
1-(2-Chlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile 2-Chlorobenzyl (ortho-Cl) at position 1 366.87 478043-00-4 Steric hindrance from ortho-Cl may reduce binding affinity in biological systems.
1-[(4-tert-Butylphenyl)methyl]-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile 4-tert-Butylbenzyl at position 1 388.53 478042-83-0 Increased lipophilicity from tert-butyl group; potential for enhanced membrane permeability.
1-(3-Fluorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile 3-Fluorobenzyl at position 1 350.83 478042-99-8 Fluorine’s electronegativity may enhance metabolic stability and dipole interactions.
1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile 4-Methylbenzyl at position 1 352.43 478042-81-8 Methyl group’s electron-donating effect could reduce oxidative metabolism.

Structural and Functional Insights :

In contrast, analogs with 4-methylbenzyl (electron-donating) or 3-fluorobenzyl (polar) groups may exhibit divergent binding affinities or metabolic pathways . Ortho-chlorobenzyl analogs (e.g., 2-chlorobenzyl) face steric challenges, which could limit their ability to fit into active sites compared to the para-substituted target compound .

Lipophilicity and Pharmacokinetics: The methylsulfanyl group (common across all analogs) contributes to moderate lipophilicity, aiding membrane permeability. However, the 4-tert-butylbenzyl variant (CAS 478042-83-0) has significantly higher lipophilicity (MW 388.53), which may prolong half-life but risk off-target toxicity .

Biological Activity Trends :

  • While direct data for the target compound are sparse, related pyridin-2(1H)-one derivatives with bromophenyl substituents demonstrated enhanced antioxidant activity (up to 79.05% radical scavenging) compared to methoxy-substituted analogs (17.55%) . This suggests halogen substituents (e.g., Cl in the target compound) may similarly enhance bioactivity.
  • Antibacterial assays on analogs showed moderate inhibition against Staphylococcus aureus and Escherichia coli, hinting that the target compound’s chlorobenzyl group could synergize with methylsulfanyl for antimicrobial effects .

Molecular Docking and Binding Affinity :

  • Docking studies on analogs revealed that substituents like 4-bromophenyl improve binding affinity to bacterial proteins (e.g., E. coli dihydrofolate reductase) via halogen bonding . The target compound’s 4-chlorobenzyl group may mimic this interaction, though chlorine’s smaller atomic radius might reduce potency compared to bromine.

Q & A

Q. What are the recommended synthetic methodologies for 1-(4-Chlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, analogous pyridine derivatives are synthesized via nucleophilic substitution or cyclization reactions in anhydrous solvents (e.g., dichloromethane) with catalysts like NaOH . Key steps include:

Chlorobenzyl Group Introduction : Reacting intermediates with 4-chlorobenzyl halides.

Thioether Formation : Using methylsulfanyl precursors under inert atmospheres.

Oxo-Group Stabilization : Employing oxidizing agents like hydrogen peroxide.
Safety protocols (e.g., handling corrosive reagents, waste disposal) should align with H300-H313 hazard codes .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accuracy in bond lengths/angles .
  • Spectroscopic Techniques :
  • NMR : Analyze aromatic proton environments (e.g., 4-chlorobenzyl protons at δ 7.2–7.4 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C20H14ClN2OS).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What methodological approaches are effective in elucidating the biological activity mechanisms of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use kinetic studies (e.g., IC50 determination) to evaluate interactions with target enzymes like kinases or cytochrome P450 .
  • Molecular Docking : Apply software (e.g., AutoDock) to predict binding affinities at active sites.
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Q. How should researchers address contradictions in experimental data related to this compound’s physicochemical properties?

  • Methodological Answer :
  • Triangulation : Cross-validate results using multiple techniques (e.g., DSC for melting point vs. computational predictions) .
  • Replication : Repeat experiments under standardized conditions to isolate variables (e.g., solvent purity, temperature).
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies (e.g., solubility variations in DMSO vs. ethanol) .

Q. What challenges exist in crystallographic studies of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Crystal Growth Issues : Low solubility in common solvents can be addressed by vapor diffusion techniques.
  • Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement to handle twinning .
  • Data Resolution : Optimize synchrotron radiation parameters (λ = 0.7–1.0 Å) for high-resolution datasets .

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian software to model electronic properties (e.g., HOMO-LUMO gaps for redox stability).
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments (e.g., GROMACS).
  • Degradation Pathways : Predict hydrolytic/oxidative breakdown using software like SPARC .

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